H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH
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Overview
Description
The compound “H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes amino acids such as asparagine, glycine, alanine, lysine, leucine, methionine, histidine, threonine, and valine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify peptide properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Peptides like “H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.
Biology: Serve as models for protein structure and function studies.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including enzymes, receptors, and other proteins. The pathways involved may include:
Signal transduction: Peptides can act as signaling molecules, binding to receptors and triggering cellular responses.
Enzyme inhibition: Some peptides inhibit enzyme activity by binding to the active site or allosteric sites.
Protein-protein interactions: Peptides can modulate interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH: is similar to other peptides with sequences containing asparagine, glycine, alanine, lysine, leucine, methionine, histidine, threonine, and valine.
Other peptides: Peptides with similar amino acid compositions but different sequences or lengths.
Uniqueness
Sequence specificity: The unique sequence of “this compound” determines its specific biological activity and interactions.
Functional diversity: The presence of various amino acids allows for diverse chemical and biological properties, making it suitable for specific applications in research and industry.
This detailed article provides a comprehensive overview of the compound “this compound,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H138N26O24S2/c1-38(2)28-54(103-68(117)45(11)96-73(122)50(20-16-18-24-81)99-67(116)42(8)93-58(110)34-87-70(119)49(83)30-56(84)108)76(125)100-52(22-26-131-14)71(120)88-32-57(109)86-33-61(113)98-55(29-48-31-85-37-91-48)72(121)89-35-59(111)94-43(9)69(118)106-64(47(13)107)79(128)101-51(21-17-19-25-82)74(123)105-63(40(5)6)78(127)102-53(23-27-132-15)75(124)104-62(39(3)4)77(126)90-36-60(112)92-41(7)65(114)95-44(10)66(115)97-46(12)80(129)130/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,119)(H,88,120)(H,89,121)(H,90,126)(H,92,112)(H,93,110)(H,94,111)(H,95,114)(H,96,122)(H,97,115)(H,98,113)(H,99,116)(H,100,125)(H,101,128)(H,102,127)(H,103,117)(H,104,124)(H,105,123)(H,106,118)(H,129,130)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFZQRPSWWDRPI-MBNDGZRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NCC(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H138N26O24S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1912.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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